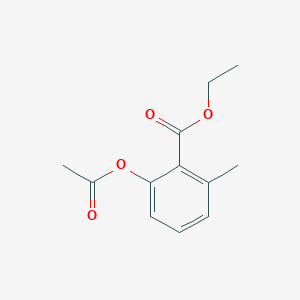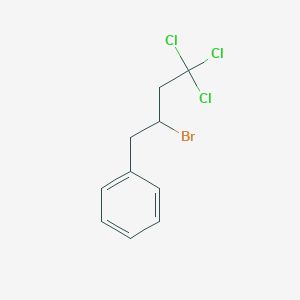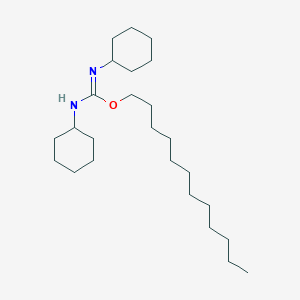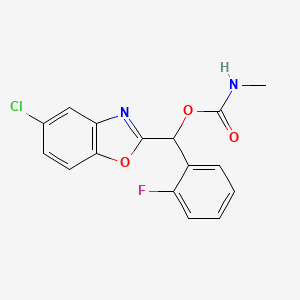![molecular formula C15H35N7 B14328064 N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine CAS No. 105989-40-0](/img/structure/B14328064.png)
N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine is a complex organic compound known for its unique structure and properties It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with a suitable guanidine derivative. The process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include alkyl halides and guanidine salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine involves its ability to bind to metal ions and form stable complexes. This binding can influence various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound, known for its strong metal-binding properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with similar coordination chemistry.
1,4,8,11-Tetraazacyclotetradecane derivatives: Various derivatives with different functional groups, each exhibiting unique properties.
Uniqueness
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine stands out due to its specific guanidine functional group, which enhances its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring precise coordination chemistry and targeted biological effects.
特性
CAS番号 |
105989-40-0 |
|---|---|
分子式 |
C15H35N7 |
分子量 |
313.49 g/mol |
IUPAC名 |
2-[4-(1,4,8,11-tetrazacyclotetradec-6-yl)butyl]guanidine |
InChI |
InChI=1S/C15H35N7/c16-15(17)22-7-2-1-4-14-12-20-10-8-18-5-3-6-19-9-11-21-13-14/h14,18-21H,1-13H2,(H4,16,17,22) |
InChIキー |
QNDWFGXUAHWPDB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCC(CNCCNC1)CCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)










![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)


